2'-Deoxyuridine-d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

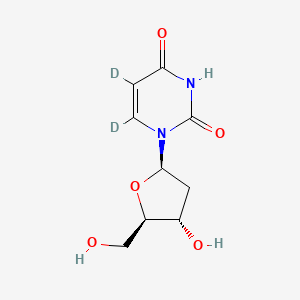

5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-AQAQJVFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyuridine-d2

This technical guide provides a comprehensive overview of 2'-Deoxyuridine-d2, a deuterated isotopologue of the naturally occurring nucleoside 2'-deoxyuridine (B118206). This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. It covers the fundamental properties of 2'-Deoxyuridine-d2, its primary applications, detailed experimental protocols, and its role in key metabolic pathways.

Core Properties of 2'-Deoxyuridine-d2

2'-Deoxyuridine-d2 is a synthetic form of 2'-deoxyuridine where two hydrogen atoms on the uracil (B121893) base have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Chemical and Physical Data

The key chemical and physical properties of 2'-Deoxyuridine-d2 are summarized in the table below.

| Property | Value | Reference(s) |

| Formal Name | 2'-deoxy-uridine-5,6-d2 | [1] |

| Synonyms | Uracil deoxyribose-d2, 1-(2-Deoxy-β-D-ribofuranosyl)uracil-d2 | [1][2] |

| CAS Number | 40632-23-3 | [1][2] |

| Molecular Formula | C₉H₁₀D₂N₂O₅ | [1] |

| Molecular Weight | 230.22 g/mol | [1][2] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Appearance | A solid | [1] |

| Storage Conditions | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Solubility

The solubility of 2'-Deoxyuridine-d2 in various solvents is presented below.

| Solvent | Solubility | Reference(s) |

| DMF | 16 mg/ml | [1] |

| DMSO | 10 mg/ml | [1] |

| Ethanol (B145695) | Slightly soluble | [1] |

| PBS (pH 7.2) | 5 mg/ml | [1] |

Applications in Research

The primary application of 2'-Deoxyuridine-d2 is as an internal standard for the accurate quantification of endogenous 2'-deoxyuridine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility stems from its chemical similarity to the analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

2'-Deoxyuridine itself is a key intermediate in the biosynthesis of DNA, specifically as a precursor to thymidylate.[3] Therefore, studies involving DNA synthesis, repair pathways, and the efficacy of antiviral or anticancer drugs that target these pathways can benefit from the use of 2'-Deoxyuridine-d2 for precise measurements.

Experimental Protocols

This section provides detailed methodologies for the quantification of 2'-deoxyuridine in biological samples using LC-MS/MS with 2'-Deoxyuridine-d2 as an internal standard, as well as a general protocol for DNA extraction for incorporation studies.

Quantification of 2'-Deoxyuridine in Plasma by LC-MS/MS

This protocol is adapted from established methods for nucleoside analysis.

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma, add a known concentration of 2'-Deoxyuridine-d2 internal standard.

-

Perform a sample clean-up using a strong anion-exchange (SAX) solid-phase extraction (SPE) cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Parameters

The following table summarizes the typical parameters for the LC-MS/MS analysis.

| Parameter | Value | Reference(s) |

| LC Column | Hypercarb (30 x 2.1 mm, 3 µm) or similar graphitized carbon column | [4] |

| Mobile Phase A | 0.1% Formic Acid in Water | [4] |

| Mobile Phase B | 0.1% Formic Acid in Methanol | [4] |

| Gradient | Optimized for separation of nucleosides | |

| Flow Rate | 200-400 µL/min | |

| Injection Volume | 5-20 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4] |

| Precursor Ion (Q1) for 2'-Deoxyuridine | m/z 229.1 ([M+H]⁺) or m/z 227.1 ([M-H]⁻) | Inferred |

| Product Ion (Q3) for 2'-Deoxyuridine | m/z 117.1 (loss of deoxyribose) | Inferred |

| Precursor Ion (Q1) for 2'-Deoxyuridine-d2 | m/z 231.1 ([M+H]⁺) or m/z 229.1 ([M-H]⁻) | Inferred |

| Product Ion (Q3) for 2'-Deoxyuridine-d2 | m/z 119.1 (loss of deoxyribose) | Inferred |

| Collision Energy | To be optimized for the specific instrument |

Note: The exact MRM transitions should be optimized for the specific instrument and experimental conditions. The transitions provided are based on the common fragmentation pattern of deoxynucleosides, which involves the neutral loss of the deoxyribose moiety.

DNA Extraction from Cultured Cells for Incorporation Studies

This is a general protocol for isolating genomic DNA from cultured mammalian cells.

-

Harvest cultured cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., Proteinase K).

-

Incubate the lysate to ensure complete cell lysis and protein digestion.

-

Precipitate proteins using a high-salt solution and centrifuge to pellet the debris.

-

Transfer the supernatant containing the DNA to a new tube.

-

Precipitate the DNA by adding isopropanol (B130326) or ethanol.

-

Wash the DNA pellet with 70% ethanol to remove residual salts.

-

Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer).

-

To analyze nucleoside incorporation, the purified DNA must be enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. The resulting mixture can then be analyzed by LC-MS/MS.

Signaling and Metabolic Pathways

2'-Deoxyuridine is a central molecule in the thymidylate biosynthesis pathway, which is essential for the production of thymidine (B127349) triphosphate (dTTP), a necessary building block for DNA synthesis.

Thymidylate Biosynthesis Pathway

The following diagram illustrates the key steps in the de novo and salvage pathways of thymidylate synthesis.

References

The deuterium difference: A technical guide to deuterium-labeled nucleosides in biochemical research

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the synthesis, application, and analysis of deuterium-labeled nucleosides. These powerful tools are instrumental in advancing our understanding of metabolic pathways, enzyme mechanisms, and drug efficacy.

Deuterium-labeled nucleosides, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable probes in a wide array of biochemical and pharmaceutical research.[][2] This subtle isotopic substitution, which doubles the mass of the hydrogen atom, can lead to significant and measurable effects on the physicochemical properties of molecules without altering their fundamental chemical reactivity.[3] The increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes it stronger and more difficult to break.[3] This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of their application in elucidating reaction mechanisms and enhancing drug stability.[4]

Synthesis of Deuterium-Labeled Nucleosides

The preparation of deuterium-labeled nucleosides can be achieved through various chemical and enzymatic methods, targeting either the nucleobase or the sugar moiety.

Chemical Synthesis:

A prevalent method for introducing deuterium into the base of nucleosides is through a Palladium/Carbon (Pd/C)-catalyzed H-D exchange reaction in the presence of deuterium oxide (D₂O).[5][6] This technique offers a convenient route for post-synthetic deuterium incorporation with high efficiency.[6] For purine (B94841) nucleosides like adenosine (B11128) and guanosine, this method can achieve excellent deuterium incorporation at the C2 and C8 positions.[5] Pyrimidine nucleosides such as thymidine (B127349) can also be deuterated, though careful control of reaction conditions is necessary to avoid side reactions like the hydrogenation of the 5,6-double bond.[5]

Another approach involves the synthesis of nucleosides from starting materials that are already deuterium-labeled, such as D-(-)-ribose.[7] This allows for the specific placement of deuterium at various positions on the sugar ring (e.g., 1', 2', 4', 5').[7]

Enzymatic Synthesis:

Enzymatic methods provide a high degree of specificity for labeling. For instance, a complete set of ribonucleoside triphosphates (rNTPs) specifically deuterated at the ribose carbons can be synthesized enzymatically from commercially available, specifically deuterated ribose.[8] This "one-pot" synthesis is highly efficient and yields products with high isotopic purity, suitable for applications like in vitro transcription of RNA for structural studies.[8]

Applications in Biochemical Research

The unique properties of deuterium-labeled nucleosides make them versatile tools across various research domains.

Metabolic Research and Flux Analysis

Deuterium oxide (D₂O) labeling is a cost-effective and straightforward method for studying metabolic flux in various biological systems.[9][10] When cells or organisms are cultured in a D₂O-enriched medium, deuterium is incorporated into biomolecules, including nucleotides, through their biosynthesis.[9][11] By measuring the rate and extent of deuterium incorporation into DNA and RNA, researchers can quantify the rates of nucleotide synthesis and turnover, providing insights into cell proliferation and metabolic pathways.[9][12] This approach is particularly powerful when combined with mass spectrometry for sensitive detection.[10]

Mass Spectrometry and Pharmacokinetics

Deuterated compounds are widely used as internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[13][14][15] Because they are chemically identical to their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies.[13] However, their increased mass allows them to be distinguished by the mass spectrometer, enabling accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.[13]

In drug development, deuterium-labeled compounds are crucial for pharmacokinetic studies.[3] By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile with high precision.[][2]

Drug Development and Enhanced Metabolic Stability

The kinetic isotope effect is strategically employed in drug design to improve the metabolic stability of pharmaceuticals.[16][17] Many drugs are metabolized by enzymes like cytochrome P450, which often involves the cleavage of a C-H bond.[16][18] By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of enzymatic degradation can be slowed down.[19] This can lead to a longer drug half-life, reduced formation of potentially toxic metabolites, and an overall improved therapeutic profile.[16][19] The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this successful strategy.[17][20]

Mechanistic Studies and Enzyme Kinetics

The kinetic isotope effect is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions.[21][22] By synthesizing a substrate with deuterium at a specific position and comparing its reaction rate to that of the unlabeled substrate, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in the reaction.[18][21] This information is critical for understanding the transition state of the reaction and the overall catalytic mechanism of the enzyme.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of deuterium-labeled nucleosides.

| Nucleoside | Labeling Position | Deuterium Incorporation (%) | Synthesis Method | Reference |

| 1-Methyluracil | 5 and 6 | ~100 | Pd/C-catalyzed H-D exchange | [5] |

| Uridine | 5 | ~100 | Pd/C-catalyzed H-D exchange | [5] |

| Adenosine | 2 and 8 | >95 | Pd/C-catalyzed H-D exchange | [5] |

| Guanosine | 8 | >95 | Pd/C-catalyzed H-D exchange | [5] |

| Inosine | 2 and 8 | >95 | Pd/C-catalyzed H-D exchange | [5] |

| Thymidine | 5-methyl and 6 | >95 | Pd/C-catalyzed H-D exchange | [6] |

| Ribonucleoside Triphosphates | 1'-D, 2'-D, 3'-D, 4'-D, or 5',5"-D2 | >98 | One-pot enzymatic synthesis | [8] |

Table 1: Efficiency of Deuterium Incorporation in Nucleosides. This table highlights the high efficiency of various methods for synthesizing deuterium-labeled nucleosides.

| Application | Key Finding | Quantitative Metric | Reference |

| Metabolic Flux Analysis | D₂O labeling allows for the determination of biomolecule turnover rates. | 1-10% D₂O enrichment in media is typical. | [9][10] |

| Drug Metabolism | Deuteration of a drug can slow its metabolism. | The deuterium kinetic isotope effect can be >2-4. | [25] |

| Enzyme Kinetics | KIE studies reveal rate-limiting steps. | An intrinsic KIE of 1.068 was measured for purine nucleoside phosphorylase. | [23] |

Table 2: Quantitative Insights from Applications of Deuterium-Labeled Nucleosides. This table provides examples of the quantitative data that can be obtained using these labeled compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterium-labeled nucleosides.

Protocol 1: Pd/C-Catalyzed H-D Exchange for Nucleoside Labeling

Objective: To introduce deuterium into the base moiety of a nucleoside.

Materials:

-

Nucleoside (e.g., adenosine)

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Reaction vessel (e.g., sealed tube)

-

Inert atmosphere (e.g., Argon)

Methodology:

-

A mixture of the nucleoside (0.5 mmol) and 10% Pd/C (50 mg) in D₂O (2 mL) is placed in a reaction vessel.[5]

-

The vessel is purged with an inert gas, sealed, and heated to a specified temperature (e.g., 110-160 °C) for a set duration (e.g., 24 hours).[5]

-

After cooling to room temperature, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is lyophilized to remove the D₂O.

-

The resulting solid is analyzed by ¹H NMR and mass spectrometry to determine the extent and position of deuterium incorporation.[5]

Protocol 2: In Vivo Metabolic Labeling with D₂O

Objective: To measure the rate of DNA synthesis in proliferating cells.

Methodology:

-

Mice receive deuterated water (e.g., 8% D₂O in drinking water) starting at a specific time point.[26]

-

At various time points, target cell populations (e.g., lymphocytes) are isolated from tissues.[26]

-

Genomic DNA is extracted from the isolated cells.

-

The DNA is enzymatically hydrolyzed to individual deoxynucleosides.

-

The deoxynucleosides are derivatized for analysis by GC-MS/MS.[26]

-

The mass isotopologue distribution of a specific deoxynucleoside (e.g., deoxyadenosine) is measured to quantify the incorporation of deuterium.[26]

-

The rate of new DNA synthesis is calculated based on the rate of deuterium incorporation over time.

Protocol 3: Deuterated Compound Stability Testing

Objective: To assess the stability of a deuterium label under experimental conditions.[27]

Methodology:

-

Sample Preparation: A stock solution of the deuterated compound is prepared in an anhydrous, aprotic solvent. This stock is then added to the test medium (e.g., phosphate-buffered saline, plasma) to a known concentration.[27]

-

Incubation: The sample is incubated at a physiologically relevant temperature (e.g., 37°C). Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).[27]

-

Quenching and Extraction: Enzymatic activity in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile). The compound is then extracted from the matrix if necessary.[27]

-

Analysis: The samples are analyzed by LC-MS to monitor the mass isotopologue distribution of the compound over time. A shift to lower masses indicates H/D back-exchange.[27]

-

Data Interpretation: The percentage of the deuterated form remaining at each time point is calculated to determine the rate of exchange.[27]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes involving deuterium-labeled nucleosides.

Caption: Workflow for the chemical synthesis of deuterium-labeled nucleosides.

Caption: Workflow for metabolic flux analysis using D₂O labeling.

Caption: Logical relationship of deuteration in improving drug properties.

References

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 21. Kinetic Isotope Effect Studies to Elucidate the Reaction Mechanism of RNA-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application of secondary alpha-deuterium kinetic isotope effects to studies of enzyme catalysis. Glycoside hydrolysis by lysozyme and beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. beta-deuterium kinetic isotope effects in the purine nucleoside phosphorylase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. δ-Deuterium Isotope Effects as Probes for Transition-State Structures of Isoprenoid Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

Physical and chemical properties of 2'-Deoxyuridine-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of 2'-Deoxyuridine-d2-1, a deuterated analogue of the naturally occurring nucleoside 2'-deoxyuridine (B118206). This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and molecular biology who utilize stable isotope-labeled compounds.

Core Physical and Chemical Properties

This compound, also known as 2'-deoxy-uridine-5,6-d2, is a synthetic, stable isotope-labeled version of 2'-deoxyuridine. The incorporation of two deuterium (B1214612) atoms at the 5 and 6 positions of the uracil (B121893) base provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. For comparison, data for the non-deuterated 2'-Deoxyuridine are also included where available.

| Property | This compound | 2'-Deoxyuridine |

| CAS Number | 40632-23-3[1][2] | 951-78-0[3][4] |

| Molecular Formula | C₉H₁₀D₂N₂O₅[1][2] | C₉H₁₂N₂O₅[3][4] |

| Molecular Weight | 230.2 g/mol [1][2] | 228.20 g/mol [3][4] |

| Appearance | Solid[1] | White or off-white powder[3][5] |

| Melting Point | Not explicitly stated for deuterated form | 167-169 °C[3][6] |

| Boiling Point | Not explicitly stated for deuterated form | ~370.01 °C (rough estimate)[5][6] |

| Solubility | DMF: 16 mg/mLDMSO: 10 mg/mLEthanol: Slightly solublePBS (pH 7.2): 5 mg/mL[1][7] | Water: 50 mg/mLDMSO: 10 mg/mLDMF: 16 mg/mLEthanol: Partially solublePBS (pH 7.2): 5 mg/mL[4][8][9][] |

| Storage Temperature | -20°C[1][7] | -20°C[9][] |

| Stability | ≥ 4 years at -20°C[1] | ≥ 2 years at -20°C[] |

| Purity | ≥99% deuterated forms (d₁-d₂)[1] | ≥98% or ≥98.5%[4][] |

Synthesis and Manufacturing

The synthesis of deuterated nucleosides like this compound can be achieved through both chemical and enzymatic methods. While specific proprietary synthesis details are not publicly available, the general approaches are well-established in the scientific literature.

General Chemical Synthesis Approach

Chemical synthesis of deuterated pyrimidine (B1678525) nucleosides often involves the stereospecific reduction of a precursor molecule. For instance, a common strategy is the reduction of a 3'-keto nucleoside intermediate using a deuterated reducing agent, such as sodium triacetoxyborodeuteride, to introduce deuterium at a specific position. The deuterated uracil base can be synthesized separately and then coupled to the deoxyribose sugar moiety.

General Enzymatic Synthesis Approach

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis. Nucleoside phosphorylases are enzymes that can catalyze the formation of nucleosides from a sugar-1-phosphate and a nucleobase. By using a deuterated uracil base in an enzymatic reaction with deoxyribose-1-phosphate, this compound can be produced. This method benefits from the high stereospecificity of enzymes, resulting in a high yield of the desired product.

Experimental Protocols: Analytical Applications

The primary application of this compound is as an internal standard for the accurate quantification of endogenous or administered 2'-deoxyuridine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 2'-Deoxyuridine in Plasma and Urine by LC-MS/MS

This protocol outlines a general method for the analysis of 2'-deoxyuridine in plasma and urine, utilizing this compound as an internal standard.

3.1.1. Sample Preparation

-

Thaw plasma or urine samples on ice.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound internal standard solution.

-

Deproteinize the sample by adding 300 µL of ice-cold acetonitrile (B52724) (or another suitable organic solvent like perchloric acid).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small percentage of formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass transitions for both 2'-deoxyuridine and this compound are monitored.

-

Example MRM transitions (actual values may vary depending on the instrument and ionization mode):

-

2'-deoxyuridine: Precursor ion (e.g., [M+H]⁺) → Product ion

-

This compound: Precursor ion (e.g., [M+H]⁺) → Product ion

-

-

-

Quantification: The concentration of 2'-deoxyuridine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2'-deoxyuridine and a fixed concentration of the internal standard.

-

Biological Significance and Applications

While this compound is primarily used as a research tool, understanding the biological context of its non-deuterated counterpart is crucial for its application.

Role in DNA Metabolism

2'-Deoxyuridine is a pyrimidine nucleoside that is a precursor in the synthesis of thymidylate, a necessary component of DNA. The metabolic pathway involves the phosphorylation of 2'-deoxyuridine to 2'-deoxyuridine monophosphate (dUMP), which is then converted to thymidine (B127349) monophosphate (TMP) by the enzyme thymidylate synthase. This pathway is a key target for some anticancer drugs.

Caption: Metabolic pathway of 2'-Deoxyuridine to DNA.

The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can result in a slower rate for chemical reactions that involve the cleavage of this bond. In the context of drug development, this effect is sometimes exploited to slow down the metabolism of a drug, thereby increasing its half-life and therapeutic efficacy. While this compound is primarily used as a stable, non-metabolically-altering internal standard, the potential for a KIE should be considered in any biological system where it might be subject to enzymatic processing.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.

Caption: Workflow for quantification using an internal standard.

Conclusion

This compound is a valuable tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its primary utility as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of 2'-deoxyuridine in complex biological matrices. A thorough understanding of its physical and chemical properties, as well as the principles of its application, is essential for its effective use in scientific investigation.

References

- 1. Synthesis and enzymatic incorporation of modified deoxyuridine triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. [PDF] Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. biochem.du.ac.in [biochem.du.ac.in]

- 6. 2'-Deoxyuridine(951-78-0) 1H NMR spectrum [chemicalbook.com]

- 7. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse000320 2'-Deoxyuridine at BMRB [bmrb.io]

2'-Deoxyuridine-d2-1 CAS number and product specifications

An In-depth Technical Guide to 2'-Deoxyuridine-d2

For researchers, scientists, and professionals in drug development, understanding the characteristics of isotopically labeled compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive overview of 2'-Deoxyuridine-d2, a deuterated analog of the naturally occurring nucleoside 2'-deoxyuridine (B118206).

Core Compound Specifications

2'-Deoxyuridine-d2 is a valuable tool in various research applications, primarily as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 40632-23-3 | [1] |

| Formal Name | 2′-deoxy-uridine-5,6-d2 | [1] |

| Synonyms | Uracil deoxyribose-d2 | [1] |

| Molecular Formula | C9H10D2N2O5 | [1] |

| Molecular Weight | 230.2 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d2) | [1] |

| Physical Form | Solid | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Physicochemical Properties

The solubility of 2'-Deoxyuridine-d2 is a critical factor for its use in various experimental settings.

| Solvent | Solubility | Source |

| DMF | 16 mg/ml | [1] |

| DMSO | 10 mg/ml | [1] |

| Ethanol | Slightly soluble | [1] |

| PBS (pH 7.2) | 5 mg/ml | [1] |

Applications in Research

2'-Deoxyuridine and its labeled analogs have significant roles in biomedical research. The parent compound, 2'-deoxyuridine, is a pyrimidine (B1678525) nucleoside that can be incorporated into DNA.[2] It serves as a precursor in the synthesis of antiviral drugs like idoxuridine.[1][3] Formulations containing 2'-deoxyuridine are utilized in the deoxyuridine suppression test to diagnose vitamin B12 and folate deficiencies, which can lead to megaloblastic anemias.[1][3]

The deuterated form, 2'-Deoxyuridine-d2, is primarily intended for use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of endogenous 2'-deoxyuridine.[1]

Experimental Workflow: Quantification of 2'-Deoxyuridine using an Internal Standard

The following diagram illustrates a typical workflow for the quantification of 2'-deoxyuridine in a biological sample using 2'-Deoxyuridine-d2 as an internal standard.

Detailed Experimental Protocol: A General Approach for LC-MS/MS Quantification

The following is a generalized protocol for the quantification of 2'-deoxyuridine in a biological matrix. Specific parameters will need to be optimized for the instrument and matrix used.

-

Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of 2'-deoxyuridine (the analyte) in a suitable solvent (e.g., methanol/water).

-

Prepare a stock solution of 2'-Deoxyuridine-d2 (the internal standard) in the same solvent.

-

-

Preparation of Calibration Curve Standards and Quality Control Samples:

-

Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.

-

Spike each calibration standard and quality control (QC) samples with a fixed concentration of the internal standard.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a known volume of the sample, add the internal standard solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 column for separation. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both 2'-deoxyuridine and 2'-Deoxyuridine-d2.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of 2'-deoxyuridine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

A Technical Guide to 2'-Deoxyuridine-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxyuridine-d2, a stable isotope-labeled nucleoside essential for high-precision quantitative analysis in biomedical research. This document details commercially available sources, their specifications, and a comprehensive experimental protocol for its application as an internal standard in mass spectrometry-based assays.

Introduction to 2'-Deoxyuridine-d2

2'-Deoxyuridine-d2 is a deuterated form of the endogenous nucleoside 2'-deoxyuridine (B118206). In this molecule, one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a compound that is chemically identical to its natural counterpart but has a higher molecular weight. This mass difference is the key to its utility in research, particularly in quantitative mass spectrometry.

The primary application of 2'-Deoxyuridine-d2 is as an internal standard for the accurate quantification of natural 2'-deoxyuridine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Because the labeled standard exhibits nearly identical chromatographic behavior and ionization efficiency to the endogenous analyte, it can effectively correct for variations during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision.[2][3][4]

Commercial Suppliers and Product Specifications

Several commercial suppliers provide research-grade 2'-Deoxyuridine-d2. The table below summarizes the key quantitative specifications from prominent vendors to facilitate selection based on experimental needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity / Enrichment |

| Cayman Chemical | 2'-Deoxyuridine-d2 | 40632-23-3 | C₉H₁₀D₂N₂O₅ | 230.2 | ≥99% deuterated forms (d₁-d₂) |

| Toronto Research Chemicals (LGC) | 2'-Deoxyuridine-5,6-D2 | 40632-23-3 | C₉H₁₀D₂N₂O₅ | 230.21 | Not specified |

| MedChemExpress | 2'-Deoxyuridine-d2-1 | Not specified | Not specified | Not specified | Not specified |

| Omicron Biochemicals | [1'-2H]2'-deoxyuridine | 951-78-0 (unlabeled) | C₉H₁₁DN₂O₅ | 229.21 | Not specified |

Experimental Protocol: Quantification of 2'-Deoxyuridine in Plasma by LC-MS/MS

This section provides a detailed methodology for the quantification of 2'-deoxyuridine in a biological matrix (e.g., human plasma) using 2'-Deoxyuridine-d2 as an internal standard. This protocol is adapted from established methods for nucleoside analysis.[5][6]

Materials and Reagents

-

2'-Deoxyuridine (analyte) reference standard

-

2'-Deoxyuridine-d2 (internal standard)

-

HPLC-grade methanol (B129727) and water

-

Formic acid (LC-MS grade)

-

Perchloric acid (for protein precipitation)

-

Human plasma (blank)

-

Reversed-phase C18 or Hypercarb HPLC column (e.g., 30 x 2.1 mm, 3 µm)[6]

-

Standard laboratory equipment (vortex mixer, centrifuge, analytical balance, pipettes)

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the 2'-deoxyuridine reference standard and the 2'-Deoxyuridine-d2 internal standard in methanol.

-

Working Standard Solutions: Serially dilute the 2'-deoxyuridine stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).[6]

-

Internal Standard (IS) Working Solution: Prepare a working solution of 2'-Deoxyuridine-d2 at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

Sample Preparation

-

Aliquoting: Aliquot 100 µL of each sample (calibration standards, quality controls, and unknown plasma samples) into microcentrifuge tubes.

-

Spiking: Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.

-

Protein Precipitation: Add 200 µL of cold 5% perchloric acid to each tube to precipitate proteins.[6]

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

LC-MS/MS Analysis

-

HPLC System: A standard high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with an ion-spray interface.[6]

-

Chromatographic Conditions:

-

Column: Hypercarb (30 x 2.1 mm, 3 µm) or equivalent.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[6]

-

Flow Rate: 0.3 mL/min.

-

Gradient: Optimize a gradient to ensure separation of 2'-deoxyuridine from matrix components. (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2'-deoxyuridine: To be optimized based on instrument; e.g., m/z 229.1 -> 117.1 (corresponding to the protonated molecule and the deoxyribose fragment)

-

2'-Deoxyuridine-d2: To be optimized; e.g., m/z 231.1 -> 117.1

-

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Calibration Curve: Plot the peak area ratio versus the nominal concentration for the calibration standards. Perform a linear regression (e.g., with 1/x² weighting) to generate the calibration curve.

-

Quantification: Determine the concentration of 2'-deoxyuridine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using 2'-Deoxyuridine-d2 as an internal standard in a typical LC-MS/MS experiment for quantifying the endogenous analyte in a biological sample.

Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

This diagram outlines the critical steps from sample preparation, where the deuterated internal standard is introduced, through to instrumental analysis and final data processing to determine the analyte concentration.

References

- 1. caymanchem.com [caymanchem.com]

- 2. lcms.cz [lcms.cz]

- 3. resolvemass.ca [resolvemass.ca]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 2'-Deoxyuridine in Human Plasma and Urine using 2'-Deoxyuridine-d2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxyuridine (B118206) (dU) is a deoxyribonucleoside that plays a significant role in DNA synthesis and repair. Elevated levels of dU in biological fluids can be indicative of certain metabolic disorders, such as Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), a rare autosomal recessive disorder caused by a deficiency of the enzyme thymidine (B127349) phosphorylase.[1][2] Accurate and reliable quantification of dU in matrices like plasma and urine is crucial for disease diagnosis, monitoring disease progression, and evaluating the pharmacodynamic effects of therapeutic interventions.[1][2][3]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2'-Deoxyuridine in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, 2'-Deoxyuridine-d2, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]

Experimental Protocols

Materials and Reagents

-

2'-Deoxyuridine analytical standard

-

2'-Deoxyuridine-d2 internal standard

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Perchloric acid

-

Human plasma (K2EDTA) and urine

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2'-Deoxyuridine and 2'-Deoxyuridine-d2 in methanol.

-

Working Standard Solutions: Serially dilute the 2'-Deoxyuridine stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the 2'-Deoxyuridine-d2 stock solution with a 50:50 methanol/water mixture to achieve a final concentration appropriate for spiking in all samples (calibrators, QCs, and unknowns).

2.2. Sample Preparation Protocol (Protein Precipitation)

-

Thaw plasma and urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma or urine).

-

Spike with the internal standard working solution.

-

Add 200 µL of 5% perchloric acid to precipitate proteins.[1][2][3]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Mobile Phase A: 0.1% formic acid in deionized water.[1][2][3]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

3.2. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Heated electrospray ionization (HESI) or ion-spray interface, operating in positive ion mode.[1][2][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2'-Deoxyuridine: To be optimized based on the specific instrument.

-

2'-Deoxyuridine-d2: To be optimized based on the specific instrument.

-

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of 2'-Deoxyuridine in plasma and urine.

Table 1: Calibration Curve Parameters

| Matrix | Concentration Range | Correlation Coefficient (r) |

| Plasma | 10–10,000 ng/mL | > 0.99 |

| Urine | 1–50 µg/mL | > 0.99 |

Data adapted from a study on the quantification of thymidine and 2'-deoxyuridine in plasma and urine.[1][2]

Table 2: Method Validation Parameters

| Parameter | Matrix | Low QC | High QC |

| Recovery (%) | Urine | 108.15 | 106.87 |

Data represents the mean recovery for 2'-deoxyuridine in urine samples at low and high quality control (QC) concentrations.[3]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of 2'-Deoxyuridine.

Logical Relationship Diagram: Role of Internal Standard

Caption: Role of the internal standard in LC-MS/MS.

References

- 1. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

Application Note and Protocol for the Quantification of Plasma 2'-Deoxyuridine by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-deoxyuridine (B118206) (dUrd) is a deoxynucleoside that plays a crucial role in DNA synthesis and repair. Elevated plasma levels of 2'-deoxyuridine can be indicative of certain metabolic disorders, such as mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), which is caused by a deficiency in the enzyme thymidine (B127349) phosphorylase.[1][2] Additionally, monitoring plasma 2'-deoxyuridine concentrations is valuable in pharmacodynamic studies of anticancer drugs that target thymidylate synthase, such as capecitabine.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of 2'-deoxyuridine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and reliable analytical technique for this purpose.[1][5]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of plasma 2'-deoxyuridine.

Sample Preparation: Protein Precipitation

This protocol is adapted from a method developed for the quantification of thymidine and 2'-deoxyuridine in plasma.[1]

-

Materials:

-

Human plasma collected in EDTA or sodium citrate (B86180) tubes

-

5% (v/v) Perchloric acid

-

Isotopically labeled 2'-deoxyuridine (internal standard)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

Spike the plasma samples with an appropriate concentration of the isotopically labeled 2'-deoxyuridine internal standard.

-

To 100 µL of plasma, add 200 µL of ice-cold 5% perchloric acid.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol offers an alternative cleanup step for plasma samples.[3][4]

-

Materials:

-

Strong Anion-Exchange (SAX) SPE cartridges

-

Human plasma

-

Internal Standard (e.g., 5-iodo-2'-deoxyuridine)

-

Deionized water

-

SPE vacuum manifold

-

-

Procedure:

-

Spike 1 mL of plasma with the internal standard.

-

Condition the SAX-SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of deionized water.

-

Elute the 2'-deoxyuridine and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS injection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are generalized LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

-

Liquid Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A Hypercarb column (30 x 2.1 mm, 3 µm) is a suitable choice.[1] Alternatively, a C18 column can be used.[4]

-

Mobile Phase A: 0.1% formic acid in deionized water.[1]

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1][5]

-

Gradient: A linear gradient should be optimized to ensure separation of 2'-deoxyuridine from other plasma components.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

-

Column Temperature: 40°C.[6]

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[1][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2'-deoxyuridine: The specific precursor and product ions should be determined by direct infusion of a standard solution.

-

Internal Standard: The MRM transition for the chosen internal standard should also be optimized.

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

-

Data Presentation

The following tables summarize quantitative data from published methods for 2'-deoxyuridine quantification in plasma.

Table 1: Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity Range (Plasma) | 5 - 400 nmol/L | [3][4] |

| Linearity Range (Plasma) | 10 - 10,000 ng/mL | [1] |

| Lower Limit of Quantitation (LLOQ) | 5 nmol/L | [3][4] |

| Average Recovery (2'-deoxyuridine) | 81.5% | [3][4] |

| Average Recovery (Internal Standard) | 78.6% (5-iodo-deoxyuridine) | [3][4] |

Table 2: Reported Plasma Concentrations of 2'-Deoxyuridine

| Population | Concentration Range | Reference |

| Healthy Controls | < 0.05 µmol/L | [2] |

| MNGIE Patients | 5.5 - 24.4 µmol/L | [2] |

| Healthy Controls (Optimal Range) | 0 - 0.25 µmol/L | [7] |

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the metabolic context of 2'-deoxyuridine.

Caption: Experimental workflow for the quantification of plasma 2'-deoxyuridine.

Caption: Simplified metabolic pathway of 2'-deoxyuridine.

References

- 1. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated plasma deoxyuridine in patients with thymidine phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Deoxyuridine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

Application Notes and Protocols for Stable Isotope Labeling in DNA Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analysis of DNA synthesis in cell culture using stable isotope labeling. The methods described herein are invaluable for studies in cell proliferation, toxicology, and drug efficacy.

Introduction to Stable Isotope Labeling for DNA Synthesis

Stable isotope labeling is a powerful technique to trace the synthesis of new DNA in proliferating cells. Unlike traditional methods that rely on radioactive isotopes, stable isotope labeling offers a safer and highly quantitative alternative. The core principle involves introducing non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the cellular environment. These isotopes are then incorporated into newly synthesized DNA, which can be detected and quantified using mass spectrometry or other analytical techniques.

Two primary strategies are employed for stable isotope labeling of DNA:

-

Incorporation of Labeled Nucleoside Analogs: Thymidine analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used. These analogs are incorporated into DNA during the S-phase of the cell cycle and can be detected using specific antibodies (for BrdU) or click chemistry (for EdU).

-

Metabolic Labeling with Stable Isotope Precursors: Cells are cultured in media containing stable isotope-labeled precursors for the de novo nucleotide synthesis pathway, such as [6,6-²H₂]glucose, [U-¹³C]glucose, or ¹⁵N-enriched uridine.[1] This approach labels the deoxyribose or base moieties of the DNA backbone.

Key Applications

-

Measuring Cell Proliferation: Accurately quantify the rate of cell division in response to various stimuli or inhibitors.

-

Drug Efficacy Testing: Assess the cytostatic or cytotoxic effects of pharmaceutical compounds.

-

Genotoxicity and DNA Repair Studies: Investigate the mechanisms of DNA damage and repair.

-

Cell Cycle Analysis: Delineate the kinetics of cell cycle progression.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with common stable isotope labeling protocols.

Table 1: Comparison of Common Thymidine Analogs for DNA Synthesis Analysis

| Parameter | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |

| Principle of Detection | Antibody-based detection | Click chemistry-based detection |

| DNA Denaturation Required | Yes (e.g., HCl treatment) | No |

| Typical Labeling Concentration | 10 µM | 10 µM |

| Typical Incubation Time | 1-2 hours | 1-2 hours |

| Advantages | Extensive validation and literature support[2] | Faster, more sensitive, and less harsh on samples[3] |

| Disadvantages | Harsh denaturation can affect sample integrity and multiplexing[3] | Potential for off-target effects of copper catalyst |

Table 2: Stable Isotope-Labeled Precursors for Metabolic Labeling of DNA

| Labeled Precursor | Isotope(s) | Typical Labeling Approach | Analytical Method | Key Findings |

| [6,6-²H₂]Glucose | ²H | Constitutes 10-20% of total glucose in media[1] | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Enables measurement of DNA synthesis via the de novo pathway.[1] |

| [U-¹³C]Glucose | ¹³C | Used in glucose-free medium or as a supplement | GC-MS or Isotope Ratio Mass Spectrometry (IRMS)[1][4] | Allows for tracing carbon incorporation into the deoxyribose backbone. |

| ¹⁵N-Enriched Uridine | ¹⁵N | 100 µM in culture media[5] | GC-MS | Labels the pyrimidine (B1678525) precursor pool for DNA synthesis.[5] |

| [1-¹³C]-Glycine | ¹³C | Precursor for de novo purine (B94841) biosynthesis[4] | Chemical Reaction Interface Mass Spectrometry (CRIMS) or IRMS[4] | Economical option for labeling purine nucleosides.[4] |

Experimental Protocols

Protocol 1: EdU Labeling and Detection using Click Chemistry

This protocol provides a streamlined method for detecting DNA synthesis without the need for harsh DNA denaturation.[3]

Materials:

-

Cells in culture

-

5-ethynyl-2'-deoxyuridine (EdU) solution (10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization reagent (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail components:

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer

-

Procedure:

-

Cell Seeding: Seed and grow cells on an appropriate vessel (e.g., coverslips for microscopy, microplates for high-throughput screening).

-

EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for 1-2 hours at 37°C.

-

Fixation: Remove the EdU-containing medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells once with 3% BSA in PBS, and then once with PBS. The cells are now ready for imaging using fluorescence microscopy.

Protocol 2: BrdU Labeling and Immunodetection

This is a traditional and well-validated method for assessing DNA synthesis.[2][6]

Materials:

-

Cells in culture

-

5-bromo-2'-deoxyuridine (BrdU) solution (10 mM in DMSO)[6]

-

Cell culture medium

-

PBS

-

Fixative (e.g., ice-cold 70% ethanol)[6]

-

Denaturation solution (e.g., 4M HCl)[6]

-

Neutralization buffer (e.g., phosphate/citric acid buffer, pH 7.4)[6]

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

Procedure:

-

BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 µM and incubate for 1 hour at 37°C.[6]

-

Cell Harvesting and Fixation: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet. Add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Store at -20°C for at least 4 hours.[6]

-

Denaturation: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in 4M HCl for 20 minutes at room temperature to denature the DNA.[6]

-

Neutralization: Centrifuge the cells, discard the HCl, and resuspend the pellet in a neutralization buffer.

-

Immunostaining:

-

Wash the cells with PBS.

-

Block with blocking buffer for 30 minutes.

-

Incubate with the anti-BrdU primary antibody (diluted in antibody diluting buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

-

Analysis: Wash the cells three times with PBS and analyze by flow cytometry or fluorescence microscopy.

Protocol 3: DNA Stable Isotope Probing (DNA-SIP) with Labeled Glucose

This protocol describes the labeling of DNA through the de novo synthesis pathway using stable isotope-labeled glucose, followed by analysis.[1][7][8]

Materials:

-

Cells in culture

-

Stable isotope-labeled glucose (e.g., [6,6-²H₂]Glc or [U-¹³C]Glc)

-

Appropriate cell culture medium (potentially glucose-free)

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

Cesium chloride (CsCl) for ultracentrifugation (optional, for separation of heavy and light DNA)

-

GC-MS or LC-MS/MS system for analysis

Procedure:

-

Cell Culture and Labeling: Culture cells in a medium where a portion (e.g., 10-20%) or all of the glucose is replaced with the stable isotope-labeled form.[1] The duration of labeling will depend on the cell doubling time and experimental goals.

-

Cell Harvesting and DNA Extraction: Harvest the cells and extract genomic DNA using a standard commercial kit or protocol.

-

DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to individual deoxyribonucleosides.

-

(Optional) Density Gradient Ultracentrifugation: To separate the labeled ("heavy") DNA from unlabeled ("light") DNA, perform isopycnic ultracentrifugation in a CsCl gradient.[7][8] Fractionate the gradient and collect the DNA from each fraction.

-

Mass Spectrometry Analysis:

-

Derivatize the deoxyribonucleosides for GC-MS analysis or directly analyze them using LC-MS/MS.[1]

-

Determine the isotopic enrichment of the target deoxyribonucleosides (e.g., deoxyadenosine, deoxyguanosine).

-

The fraction of newly synthesized DNA can be calculated by comparing the isotopic enrichment of the DNA to that of the precursor pool (e.g., labeled glucose in the medium).[1]

-

Visualizations

Caption: General principle of stable isotope labeling for DNA synthesis analysis.

Caption: Experimental workflow for EdU-based DNA synthesis detection.

Caption: Comparison of BrdU and EdU experimental workflows.

References

- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 3. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 2'-Deoxyuridine-d2-1 into Synthetic Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotope-labeled nucleosides into synthetic oligonucleotides is a powerful tool in nucleic acid research and drug development.[1] Deuterium-labeled oligonucleotides, in particular, serve as valuable internal standards for quantitative mass spectrometry (MS) analysis, enabling precise pharmacokinetic and metabolic studies of oligonucleotide therapeutics.[2][3] Furthermore, the deuterium (B1214612) kinetic isotope effect can be exploited to enhance the metabolic stability of oligonucleotide drugs by slowing down enzymatic degradation at specific sites.[4][5]

This document provides a detailed methodology for the incorporation of 2'-Deoxyuridine-d2-1, a deuterated analog of 2'-deoxyuridine (B118206), into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. It covers the synthesis of the required phosphoramidite building block, its incorporation into an oligonucleotide chain via automated solid-phase synthesis, and the subsequent deprotection, purification, and verification of the final product.

Key Applications

-

Pharmacokinetic Studies: Use of deuterated oligonucleotides as internal standards for accurate quantification in biological matrices.[2][3]

-

Metabolic Stability Studies: Investigation of metabolic pathways and the effect of deuterium substitution on the rate of enzymatic degradation of oligonucleotide therapeutics.[4][6][7]

-

Structural Biology: NMR studies of nucleic acid structure and dynamics, where selective deuteration can simplify complex spectra.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

Materials:

-

2'-Deoxyuridine

-

Deuterium gas (D2) or a deuterium source

-

Palladium on carbon (Pd/C) catalyst

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Deuteration of 2'-Deoxyuridine:

-

Dissolve 2'-deoxyuridine in a suitable solvent (e.g., methanol-d4).

-

Add a catalyst, such as 10% Pd/C.

-

Introduce deuterium gas and stir the reaction under a deuterium atmosphere until the reaction is complete (monitored by NMR or MS).

-

Filter the catalyst and evaporate the solvent to obtain this compound.

-

-

5'-O-DMT Protection:

-

Dissolve the deuterated 2'-deoxyuridine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and then stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent and purify by silica gel chromatography to yield 5'-O-DMT-2'-Deoxyuridine-d2-1.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

-

Add DIPEA and cool the mixture to 0°C.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, purify the product by silica gel chromatography to obtain the final this compound phosphoramidite. The purity can be confirmed by 31P NMR.[9]

-

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

This compound phosphoramidite solution

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in DCM)

-

Anhydrous acetonitrile

Procedure:

The synthesis follows a standard cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.

-

Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution.

-

Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated for each subsequent nucleotide in the desired sequence.

Protocol 3: Deprotection and Purification of the Deuterated Oligonucleotide

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a methylamine (B109427) solution.

-

Deuterated ammonium hydroxide (ND₄OD) may be considered to prevent back-exchange of deuterium, particularly for labels on purine (B94841) bases.[8]

-

Purification system (e.g., HPLC or PAGE)

Procedure:

-

Cleavage and Deprotection: The CPG support is treated with concentrated ammonium hydroxide at room temperature or elevated temperature to cleave the oligonucleotide and remove the protecting groups from the phosphates and bases. For oligonucleotides containing labels sensitive to standard deprotection, milder conditions may be required.[10]

-

Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) are common methods for this purpose.[10]

Data Presentation

The success of incorporating this compound is evaluated based on coupling efficiency during synthesis and the purity and identity of the final product.

Table 1: Coupling Efficiency

The coupling efficiency of each phosphoramidite addition is critical for the overall yield of the full-length oligonucleotide.[2] Even small decreases in efficiency can significantly reduce the yield, especially for longer sequences.[2] While specific data for this compound is not publicly available, a high-quality phosphoramidite should exhibit coupling efficiencies comparable to standard phosphoramidites.

| Phosphoramidite | Expected Coupling Efficiency (%) |

| Standard dA, dC, dG, T | > 99% |

| This compound | > 99% (expected) |

Table 2: Mass Spectrometry Analysis

Mass spectrometry is the definitive method for confirming the successful incorporation of the deuterated nucleoside.[11] The observed molecular weight should match the calculated molecular weight of the desired sequence containing the this compound modification. Both MALDI-TOF and ESI-MS are suitable techniques for this analysis.[11]

| Oligonucleotide Sequence (Example: 5'-T(dU-d2)T-3') | Calculated Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |

| Unlabeled (5'-TTT-3') | Calculated Value | Observed Value | Difference |

| Labeled (5'-T(dU-d2)T-3') | Calculated Value + 2.014 | Observed Value | Difference |

Note: The exact mass will depend on the full sequence of the oligonucleotide. The mass of this compound is approximately 2.014 Da greater than that of standard 2'-deoxyuridine.

Application Example: Investigating Metabolic Stability

A key application for oligonucleotides containing this compound is in studying their metabolic stability, particularly their resistance to enzymatic degradation. The workflow for such a study is outlined below.

By comparing the rate of degradation of the deuterated oligonucleotide to its non-deuterated counterpart, researchers can quantify the impact of the deuterium substitution on metabolic stability. An increased half-life for the deuterated version would indicate a positive kinetic isotope effect, a desirable property for therapeutic oligonucleotides.[4][5]

References

- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increasing metabolic stability via the deuterium kinetic isotope effect: an example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - OAK Open Access Archive [oak.novartis.com]

- 6. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 10. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Pharmacokinetic Analysis of 2'-Deoxyuridine-d2-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of the stable isotope-labeled compound 2'-Deoxyuridine-d2-1 in various animal models. This document outlines the expected impact of deuterium (B1214612) labeling on the pharmacokinetic profile of 2'-deoxyuridine (B118206), along with state-of-the-art protocols for animal administration, sample collection, and bioanalytical quantification.

Introduction to this compound in Pharmacokinetic Studies

2'-Deoxyuridine is a naturally occurring nucleoside that plays a role in DNA synthesis and repair. The deuterated analog, this compound, where two hydrogen atoms on the deoxyribose moiety are replaced with deuterium, serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down the rate of metabolic processes that involve the cleavage of carbon-deuterium bonds.[1][2][3] This can result in a longer half-life, increased systemic exposure (AUC), and altered metabolite profiles compared to the non-deuterated parent compound.[2][4]

These characteristics make this compound an excellent tracer for in vivo studies, allowing for the precise tracking of the parent compound and its metabolites without the need for radiolabeling. It can also be used as an internal standard in bioanalytical methods for the quantification of endogenous 2'-deoxyuridine.[5]

Expected Pharmacokinetic Profile

While specific pharmacokinetic data for this compound is not extensively published, the following table summarizes the known pharmacokinetic parameters of a similar, non-deuterated analog, 5-ethyl-2'-deoxyuridine (EDU), in mice and rats. It is anticipated that the introduction of deuterium in this compound would lead to a longer half-life and mean residence time, as well as potentially higher bioavailability, due to the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of 5-ethyl-2'-deoxyuridine (EDU) in Rodent Models Following a 100 mg/kg Intravenous Bolus Injection [6]

| Parameter | Mouse (Balb-C) | Rat (Sprague-Dawley) |

| Distribution Half-life (t½α) | 1.4 ± 0.7 min | 1.3 ± 0.1 min |

| Elimination Half-life (t½β) | 24.1 ± 2.9 min | 18.5 ± 1.0 min |

| Mean Residence Time (MRT) | 25.8 ± 4.9 min | 11.0 ± 2.9 min |

| Clearance (CL) | Similar in both species | Similar in both species |

| Bioavailability (Oral) | 49% | Not Reported |

Data presented as mean ± standard deviation.